Journal Name:Polymer Science, Series C
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IF:0
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Polymer Science, Series C ( IF 0 ) Pub Date: 2023-07-24 , DOI:
10.1016/j.mtnano.2023.100379
Highly selective thin-film composite membranes for hot hydrogen sieving are prepared via the pyrolysis of thin cyclomatric polyphenoxy phosphazene films that are prepared via non-conventional interfacial polymerization of hexachlorocyclotriphosphazene with 1,3,5-trihydroxybenzene or m-dihydroxybenzene. The presence of the cyclic phosphazene ring within the weakly branched polymer films gives rise to a distinct thermal degradation evolution, with an onset temperature around 200 °C. For the trihydroxybenzene derived material, the hydrogen permselectivity of the films shows a maximum around a pyrolysis temperature of 450 °C. At this temperature a compact atomic structure is obtained that comprises mostly disordered carbon and accommodates P-O-C and P-O-P bonds. During thermal treatment, these films reveal molecular sieving with permselectivities exceeding 100 for H2/N2, H2/CH4, and H2/CO2, and a hydrogen permeance of 2×10–10 to 1.5×10–-8 mol m–2s–1Pa–1 (0.6-44.8GPU), at 200 °C. At ambient temperatures, thin films are very effective barriers for small gas molecules. Because of the inexpensive facile synthesis and low temperature pyrolysis, the polyphosphazene films have the potential for use in high-temperature industrial gas separations, as well as for use as barriers such as liners in high pressure hydrogen storage vessels at ambient temperature.
Polymer Science, Series C ( IF 0 ) Pub Date: 2023-06-22 , DOI:
10.1016/j.mtnano.2023.100369
Molecularly imprinted membranes have superior selective separation capacity, rebinding capacity, and flux due to their microporous substrates and tightly packed molecularly imprinted polymers. In current study, artemisinin (Ars), the most effective antimalarial drug, is used as template molecule. The permeation-selectivity wooden membranes based on Ars-imprinted nanocages designed by metal organic framework@carbon nitride self-assembly process (MDWMs) has been successfully prepared: (i) based on three-dimensional mesoporous basswood membranes, dopamine-based auto-polymerization process was developed on basswood to for harvest the first layer imprinting and secondary reaction platform. (ii) The two-dimensional sheet carbon nitride modified by metal-organic framework is stably loaded on the surface of the polydopamine-modified basswood membrane, providing a rich irregular point array structure for the formation of recognition sites. Based on elaborate designs and optimizations, selectivity, rebinding capabilities, and flux are enhanced on the developed MDWMs (βAre/Ars = 6.49, βAru/Ars = 4.22, βDH-Ars/Ars = 7.42), and high regeneration rate (>94% after 10 cycles) indicates that MDWMs have superior selectivity and stability. The MDWMs and preparation strategies developed here will provide a completely new design methodology for subsequent selective separation of Ars.
Polymer Science, Series C ( IF 0 ) Pub Date: 2023-04-04 , DOI:
10.1016/j.mtnano.2023.100334
Chemical resistive gas sensors prove that the interface effect of p-n heterojunction can afford a convinced gas selectivity. However, the effects of heterojunction on the sensor selectivity are still blurred and indistinct. In this study, based on the lattice mismatch theory and the adhesion function, SnO2(100)/CoO(110) and CoO(110)/SnO2(100) nanomaterials are structured to insight their sensing properties for H2 and CO gases at nanoscale by first principles. The adsorption energy, adsorption distance, and the d-band center reveal the stability of H2 and CO on the heterojunctions. Interestingly, the density of states reflects that the heterojunctions show an n-type response to CO and a p-type response to H2. When H2 and CO are adsorbed on CoO(110)/SnO2(100)-O2, there is a strong bond between CO and O2, while the chemical bond between H2 and O2 is weak according to electron density. Consequently, heterojunctions have a high selectivity to CO over H2. This work provides meaningful theoretical insight into the selective adsorption of reducing gases by heterojunctions.
Polymer Science, Series C ( IF 0 ) Pub Date: 2023-06-12 , DOI:
10.1016/j.mtnano.2023.100364
Cesium lead bromide and its derivatives have recently attracted the scientific community for X-ray detection and imaging due to their effective atomic number, strong scintillating luminescence, fast scintillating decay time, and tunable optical bandgap, despite their poor stability against ultraviolet (UV) illumination, moisture, and thermal degradation. Here, we report the synthesis of a highly luminescent and stable dual-phase CsPbBr3–CsPb2Br5 perovskite nanocrystal (PNCs) system prepared using the hot-injection method for scintillation application. CsPb2Br5 developed on the surface of the CsPbBr3 reduces the surface defect density and greatly enhances the photostability, water resistance, thermal stability, and luminescence properties of the CsPbBr3 nanocrystals. Based on the excellent stability of PNCs in various environments, we mixed the PNCs with polystyrene (PS) and spin-coated the glass plate to evaluate the optical and scintillation properties. The dual-phase CsPbBr3–CsPb2Br5 exhibits a strong green emission at 522 nm with a photoluminescence quantum yield of 65.2% and a fast response time of 2.93 ns under UV excitation. Under X-ray irradiation, CsPbBr3–CsPb2Br5 PNCs exhibited excellent linear response as a function of the dose rate at 50 keV and a low detection limit of 1.130 μGyair s−1, which is less than the typical medical imaging dose (5.5 μGyair s−1) and a light yield of 19,200 photons/MeV. Moreover, the CsPbBr3–CsPb2Br5 scintillating film displays excellent imaging ability with a spatial resolution of up to 8.19 lp/mm at a modulation transfer function (MTF) of 0.2 under an exposure dose of 46.96 μGyair s−1. These findings show that the dual-phase CsPbBr3–CsPb2Br5 structure can be a promising fast scintillating material for X-ray imaging in medical and industrial applications.
Polymer Science, Series C ( IF 0 ) Pub Date: 2023-05-06 , DOI:
10.1016/j.mtnano.2023.100350
Understanding the nature of hydrogen adsorption behavior and improving hydrogen desorption ability are key challenges for tungsten carbide facilitated hydrogen evolution reactions (HER). Here, late transition metal M (M = Fe, Co, and Ni) doped W2C self-supported nanorod array cathodes (M-W2C) were synthesized on carbon cloth by high-temperature carbonization of M-doped WO3. Among them, the Ni-W2C displays an excellent catalytic performance in alkaline electrolytes, which requires an overpotential of 88 mV to achieve a current density of 10 mA/cm2 and a Tafel slope of 73.8 mV/dec. The experiments combined with theoretical calculations indicate that with the late transition metal doping, the d-band center of W2C gradually moves away from the Fermi energy level, resulting in weaker hydrogen adsorption, lower interfacial transfer resistance, thus expediting the hydrogen evolution reaction process. This work demonstrates that the optimization of hydrogen adsorption by late transition metal doping is effective for the improvement of W2C catalyst activity.
Polymer Science, Series C ( IF 0 ) Pub Date: 2023-07-03 , DOI:
10.1016/j.mtnano.2023.100375
Superhydrophobic surfaces with smart adhesion has aroused increased interest. However, all reported surfaces can only display switchable adhesion in air. Herein, we report a fluoroalkylsilane-modified TiO2 nanotube surface that has switchable adhesion in both air and oil as it is alternately Ultraviolet-irradiated and heated. The transition is not synchronous; a longer Ultraviolet-irradiation time is needed to obtain high adhesion in oil than in air, and the transition is more difficult in polar oil than in non-polar oil. The reversible transition attributes to the combined effect between the nanostructure and surface chemical variation, the out-of-step transition is attributed to different roles of the exposed naked TiO2, which offers water-adhesive force in air and oil-adhesive/water-repellent force in oil. This works reveals the effect of environmental media on surface-wetting/adhesion transition, which is helpful for design of novel adhesive surfaces to meet practical requirements.
Polymer Science, Series C ( IF 0 ) Pub Date: 2023-06-07 , DOI:
10.1016/j.mtnano.2023.100361
The mechanism of frictional energy dissipation suggests that layered double hydroxides (LDHs) could be ideal materials for achieving solid state superlubricity due to their strong adsorption effect and weak internal interactions. In this work, three metal ion-coordinated LDHs nanosheets were designed to investigate the specific effect of surface microstructure on frictional properties. The experimental results showed that the lubrication performance is determined by the surface structure, and the friction coefficient doubles (2 × 10−3 to 3.9 × 10−3) and the adhesion force increases by 62.3% (6.9–11.2 nN) when the divalent metal ions change from tetrahedral to octahedral coordination. Through crystal field stability energy analysis and density functional theory (DFT) calculations, the superlubricity of LDHs materials is attributed to two aspects: firstly, the existence of strong charge density transfer between LDHs nanosheets and the probe, known as the anchoring effect; secondly, the formation of an ultra-low sliding energy barrier interface between LDHs nanosheets and highly oriented pyrolytic graphite (HOPG). Therefore, the relationship between tribological properties and surface structure can guide future research on superlubricity materials.
Polymer Science, Series C ( IF 0 ) Pub Date: 2023-04-09 , DOI:
10.1016/j.mtnano.2023.100336
Crystal-defect engineering in electrode materials is an emerging research area for tailoring properties, which opens up unprecedented possibilities not only in battery and catalysis but also in controlling physical, chemical, and electronic properties. In the past few years, numerous types of research have been performed to alter the surface/interface electronic structure of electrode materials or to optimize the physical and chemical properties of electrode materials, which improves their electrochemical performance. However, it is still challenging to describe the effects of the inherent or intentionally created defects of various types on energy storage and energy conversion systems, dependent on the perspective of crystal structural defects. In this review, the definition, classification, characterization, and model simulation of crystal defects are first described. Subsequently, the manufacturing methods of crystal defects and the application of different kinds of crystal defects in the fields of batteries and catalysis are emphasized. Finally, the potential challenges and opportunities of defective electrode materials in relation to controllable preparation, in-situ characterization, and commercial applications are discussed, providing a perspective for future development.
Polymer Science, Series C ( IF 0 ) Pub Date: 2023-03-23 , DOI:
10.1016/j.mtnano.2023.100328
Fluidic channels with physical dimensions approaching molecular sizes are crucial for novel desalination, chemical separation, and sensing technologies. However, fabrication of precisely controlled fluidic channels in the angstrom size is extremely challenging. This, along with our limited understanding of nanofluidic transport, hinders practical applications. Here, we fabricated high-quality salt-intercalated vermiculite membranes with channel sizes of ∼3–5 Å, highly dependent on intercalant. Unlike pristine samples, the salt-intercalated membranes are highly stable in water. We tested several such membranes, of which 0.6 μm thick membranes showed dye rejection efficiencies >98% with exceptionally high water permeance of 5400 L m-2 h-1 bar-1 at a differential pressure of 0.9 bar. Interestingly, the same membrane also rejected NaCl ions, with efficiencies of ∼95%. Our highly confined channels exhibit sub-linear ionic conductance related to hydration sizes, steric exclusion, K+ mobility enhancement, and conductance saturation at concentrations ≤10 mM. This makes highly confined channels interesting for both fundamental science and applications.
Polymer Science, Series C ( IF 0 ) Pub Date: 2023-03-31 , DOI:
10.1016/j.mtnano.2023.100330
Nanozymes are nanomaterials with intrinsic enzyme-like properties. Since the landmark research report on nanozymes in 2007, numerous scientists focus on the topic of nanozyme. As an artificial enzyme, nanozymes take advantage of good stability, easy modification, designability, ease of preparation, and low cost. In recent years, due to the explosion of nanotechnology, biomimetic science, catalytic science, and theoretical computing, a great number of nanozymes have been fabricated. To highlight these achievements and allow the related researchers to grasp the current research status of structure-dependent nanozymes, the state-of-the-art in nanozymes from different spatial dimensions (0D, 1D, 2D, 3D) to the bioanalysis applications were reviewed. For different spatial dimensions nanozymes, the 0D nanodot, nanosphere, nanocluster; 1D nanorod, nanotube, 2D nanosheet, lamellar structure, and 3D metal-organic frameworks, covalent organic frameworks, hierarchical structure, and hydrogel were all discussed. Furthermore, the nanozymes applied for disease diagnosis, tumor microenvironment sensing, pathogen detection, drug detection, food detection, and environmental sensing were all discussed. Finally, the current challenges faced in nanozymology are outlined and the future directions for advancing nanozyme research are outlooked. We hope this review will inspire related research on nanozymes and contribute to developing nanozymes in bioanalysis.
Supplementary Information
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